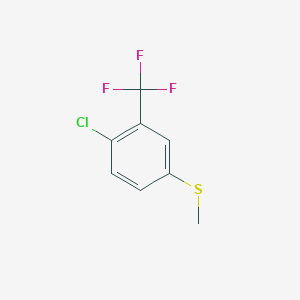

2-Chloro-5-methylthiobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFCKGHPKGUMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674327 | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-04-5 | |

| Record name | 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-(methylsulfanyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-5-methylthiobenzotrifluoride

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methylthiobenzotrifluoride, also known as 1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene, is a key structural motif and building block in the development of novel pharmaceuticals and agrochemicals. The unique combination of a trifluoromethyl group, a chlorine atom, and a methylthio moiety imparts specific electronic and lipophilic properties that are crucial for modulating biological activity. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available routes.

Introduction: The Significance of Fluorinated and Thio-Substituted Arenes

The incorporation of fluorine and sulfur-containing functional groups is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and cell membrane permeability of drug candidates. Similarly, the methylthio (-SCH3) group can influence molecular conformation and participate in key binding interactions. This compound serves as an important intermediate, leveraging the synergistic effects of these functional groups. Its synthesis is therefore of considerable interest to professionals in drug discovery and process development. This document details the most reliable and field-proven methodologies for its preparation.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A logical retrosynthetic analysis reveals two primary and strategically distinct approaches to the target molecule. The most common and versatile approach involves the construction of the C-S bond via a Sandmeyer-type reaction on a pre-functionalized aniline precursor. An alternative strategy relies on a Nucleophilic Aromatic Substitution (SNAr) pathway.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Diazotization Route via Sandmeyer-Type Reaction

This classical and highly reliable route builds the molecule sequentially, starting from the commercially available 2-chlorobenzotrifluoride. The core of this strategy is the conversion of an amino group into a diazonium salt, which is then displaced by a sulfur nucleophile.

Synthesis of Key Precursor: 4-Chloro-3-(trifluoromethyl)aniline

The synthesis of the aniline precursor is a critical two-step process that establishes the foundational substitution pattern on the aromatic ring.[1][2]

The initial step involves the nitration of 2-chlorobenzotrifluoride to introduce a nitro group, which will subsequently be reduced to the amine. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The trifluoromethyl group is a strong deactivator and meta-director, while the chlorine atom is a deactivating ortho, para-director. The combined effect directs the incoming electrophile (NO2+) primarily to the position para to the chlorine and meta to the CF3 group, yielding 2-chloro-5-nitrobenzotrifluoride.[3][4][5]

Caption: Nitration of 2-Chlorobenzotrifluoride.

Experimental Protocol: Nitration

-

To a stirred solution of concentrated sulfuric acid (98%), cool the reactor to 0-5 °C.

-

Slowly add 2-chlorobenzotrifluoride while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 15 °C.[3]

-

After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours until the reaction is complete (monitored by GC).

-

Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-5-nitrobenzotrifluoride.

The nitro group is reduced to a primary amine using standard reduction methodologies. Catalytic hydrogenation is often preferred for its clean conversion and high yields.

Experimental Protocol: Reduction

-

Charge a pressure reactor with 2-chloro-5-nitrobenzotrifluoride and a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a modified skeleton nickel catalyst or Palladium on carbon (Pd/C).[5]

-

Seal the reactor and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (e.g., to 1.5 MPa) and heat to 80-90 °C with vigorous stirring.[5]

-

Monitor the reaction by observing hydrogen uptake. Re-pressurize as needed.

-

Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethyl)aniline, which can be purified by vacuum distillation.

| Step | Product | Typical Yield | Purity (HPLC) |

| Nitration | 2-Chloro-5-nitrobenzotrifluoride | 90-95% | >99% |

| Reduction | 4-Chloro-3-(trifluoromethyl)aniline | 90-94% | >99%[4][5] |

Diazotization and Thiolation

This two-part sequence transforms the aniline into the target thioether.

Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[6] This reaction is highly temperature-sensitive and must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[7][8][9]

Caption: Diazotization of the key aniline intermediate.

Experimental Protocol: Diazotization

-

Suspend 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of hydrochloric acid in a reactor.

-

Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in water and cool it.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.[8] The formation of a clear solution indicates the successful generation of the diazonium salt.

-

Maintain stirring at 0–5 °C for an additional 30 minutes. The resulting diazonium salt solution is used immediately in the next step.

The Sandmeyer reaction is a versatile method for replacing the diazonium group.[10][11] To form the methylthioether, a two-step sequence involving the formation of a thiophenol followed by methylation is highly effective.

Experimental Protocol: Thiolation and Methylation

-

Thiolation: In a separate reactor, prepare a solution of sodium hydrosulfide (NaSH) or another suitable sulfur nucleophile.

-

Slowly add the cold diazonium salt solution prepared in the previous step to the sulfur nucleophile solution. Control the addition rate to manage the evolution of nitrogen gas.

-

Allow the reaction to stir for several hours at room temperature to form the intermediate thiophenate salt.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenate, yielding 4-chloro-3-(trifluoromethyl)benzenethiol.

-

Methylation: Extract the thiophenol into an organic solvent. Add a base (e.g., sodium hydroxide solution) followed by a methylating agent such as dimethyl sulfate or methyl iodide.

-

Stir the biphasic mixture vigorously until the methylation is complete (monitored by TLC or GC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the final product, this compound, by vacuum distillation.

Pathway B: The Nucleophilic Aromatic Substitution (SNAr) Route

An alternative approach is the direct displacement of a leaving group from an activated aromatic ring by a sulfur nucleophile. This SNAr mechanism requires the presence of strong electron-withdrawing groups (like -CF3 and -NO2) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[12][13]

For this synthesis, a potential starting material is 2,5-dichlorobenzotrifluoride. The trifluoromethyl group at position 1 activates the chlorine atom at position 5 (para) for nucleophilic attack.

Caption: SNAr mechanism for the synthesis of the target molecule.

Experimental Protocol: SNAr Reaction

-

Dissolve 2,5-dichlorobenzotrifluoride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium thiomethoxide (CH3SNa) portion-wise to the solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by GC or HPLC.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography.

Comparative Analysis of Synthetic Routes

| Parameter | Pathway A: Diazotization Route | Pathway B: SNAr Route |

| Versatility | High. Diazonium salts can be converted to a wide range of functional groups. | Moderate. Limited by the availability of suitable precursors with leaving groups. |

| Starting Materials | Readily available (2-chlorobenzotrifluoride). | May require synthesis of the dihalo-precursor, which can be less common. |

| Reaction Conditions | Requires strict low-temperature control for the diazotization step. | Generally milder temperature conditions, but requires anhydrous polar aprotic solvents. |

| Safety Concerns | Diazonium salts are potentially explosive and must be handled with care and used immediately. | Sodium thiomethoxide is malodorous and requires careful handling. |

| Scalability | Well-established for industrial scale-up, though handling diazonium intermediates requires specialized equipment. | Generally straightforward to scale up. |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2-chlorobenzotrifluoride. This pathway, involving nitration, reduction to 4-chloro-3-(trifluoromethyl)aniline, and a subsequent Sandmeyer-type diazotization and thiolation/methylation, is well-documented and provides high yields of pure product. While the alternative SNAr route presents a more direct approach, its feasibility is contingent on the availability of the specific dihalo-starting material. For researchers and drug development professionals, the diazotization pathway offers a robust and versatile strategy for accessing this and other similarly substituted benzotrifluoride derivatives.

References

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)

-

Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. (URL: [Link])

- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. (URL: )

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Sandmeyer reaction - chemeurope.com. (URL: [Link])

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride. (URL: )

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed. (URL: [Link])

-

Sandmeyer Reaction - ResearchGate. (URL: [Link])

-

Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

-

Exploring Flow Procedures for Diazonium Formation - PMC - PubMed Central. (URL: [Link])

-

(70 mL) - is added during 45 min with stirring and cooling (ice-bath; 0–5°C) while - Organic Syntheses Procedure. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Diazotisation - Organic Chemistry Portal. (URL: [Link])

-

Nucleophilic Aromatic Substitution - YouTube. (URL: [Link])

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

This compound | C8H6ClF3S | CID 46738669 - PubChem. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 320-51-4|4-Chloro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 5. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer_reaction [chemeurope.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

2-Chloro-5-methylthiobenzotrifluoride molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-5-methylthiobenzotrifluoride (CAS: 957066-04-5): Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated and sulfur-containing aromatic compound. With a molecular formula of C8H6ClF3S and a molecular weight of 226.65 g/mol , this molecule serves as a valuable building block in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries.[1][2] This document details its molecular structure, physicochemical properties, a plausible synthetic pathway, and a standard workflow for its analytical characterization. The guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's characteristics and potential applications.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure and identity is fundamental to its application in research and development.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene[1]

-

Synonyms : (4-chloro-3-(trifluoromethyl)phenyl)(methyl)sulfane, 4-chloro-3-trifluoromethylthioanisole[1]

-

PubChem Compound ID : 46738669[1]

Molecular Formula and Weight

-

Monoisotopic Mass : 225.9830835 Da[1]

Structural Representation

The structure of this compound is a benzene ring substituted with a chloro group, a trifluoromethyl group, and a methylthio group. The ortho-positioning of the chloro and trifluoromethyl groups creates significant electronic effects that influence the molecule's reactivity.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, which is critical for designing experiments and predicting its suitability for specific applications, such as drug formulation.

| Property | Value | Source | Significance in Drug Development |

| Molecular Weight | 226.65 g/mol | [1][2] | Affects diffusion, absorption, and compliance with guidelines like Lipinski's Rule of Five. |

| XLogP3 | 4.7 | [1] | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Monoisotopic Mass | 225.9830835 Da | [1] | Essential for high-resolution mass spectrometry analysis and structural confirmation. |

| Storage Conditions | -4°C (short-term), -20°C (long-term) | [3] | Indicates the need for controlled environments to maintain compound stability and prevent degradation. |

Synthesis and Reactivity

While specific proprietary synthesis routes may vary, a plausible and logical synthetic pathway can be designed based on established principles of organic chemistry. The presence of multiple functional groups offers various handles for subsequent chemical modifications.

Proposed Synthetic Pathway

A common strategy for synthesizing polysubstituted aromatic rings involves a stepwise introduction of functional groups, leveraging their directing effects. A logical precursor for this molecule is 4-chloro-3-(trifluoromethyl)aniline.

-

Diazotization and Sandmeyer-type Reaction : The amino group of 4-chloro-3-(trifluoromethyl)aniline can be converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl). This intermediate can then be reacted with a sulfur-containing nucleophile, such as potassium ethyl xanthate, followed by hydrolysis and methylation (e.g., with dimethyl sulfate) to install the methylthio group. This approach provides regiochemical control.

-

Direct Thiolation : Another potential route involves the direct thiolation of a suitable precursor, although this can sometimes lead to challenges with regioselectivity and side reactions.

The choice of this pathway is strategic; diazotization is a reliable and well-documented method for introducing a wide range of functional groups onto an aromatic ring, providing a high degree of certainty for the desired outcome.

Analytical Characterization Workflow

To ensure the identity, purity, and structural integrity of a synthesized compound, a multi-technique analytical workflow is essential. This system is self-validating, as the data from each technique should be consistent and complementary.

Caption: Standard workflow for the characterization and validation of a chemical entity.

Mass Spectrometry (MS)

-

Protocol : The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed via Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry for accurate mass determination.

-

Expected Results : A high-resolution mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated monoisotopic mass (225.9831 Da).[1] The characteristic isotopic pattern of one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) would provide definitive evidence of its presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol : A sample is dissolved in deuterated chloroform (CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Results :

-

¹H NMR : Three distinct signals are expected: a singlet for the methyl group (-SCH₃) around δ 2.5 ppm, and three signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (splitting) will confirm their relative positions.

-

¹³C NMR : Eight distinct signals are expected, one for the methyl carbon, six for the aromatic carbons (each in a unique electronic environment), and one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).

-

¹⁹F NMR : A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Infrared (IR) Spectroscopy

-

Protocol : The spectrum is obtained from a thin film of the sample on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Expected Results : Key absorption bands would confirm the presence of specific functional groups:

-

~3100-3000 cm⁻¹ : Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ : Aromatic C=C ring stretching.

-

~1350-1150 cm⁻¹ : Strong, broad absorptions characteristic of C-F stretching from the CF₃ group.

-

~800-600 cm⁻¹ : C-Cl stretching.

-

~700-600 cm⁻¹ : C-S stretching.

-

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate or building block.[3] Its structural motifs are of significant interest to medicinal chemists for several reasons:

-

Trifluoromethyl Group : The -CF₃ group is a bioisostere of a methyl group but is strongly electron-withdrawing and highly lipophilic. Its inclusion in drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity.

-

Chloro Group : The chlorine atom serves as a versatile synthetic handle. It can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures. Chlorine is a key element in many approved pharmaceuticals.[4]

-

Methylthio Group : The sulfur atom can act as a hydrogen bond acceptor. It can also be oxidized to sulfoxide and sulfone derivatives, providing a strategy to modulate the polarity, solubility, and metabolic profile of a lead compound.

Given these features, this compound is a valuable starting material for synthesizing novel kinase inhibitors, GPCR modulators, and other potential therapeutic agents.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, data from structurally related benzotrifluorides provide general guidance.

-

Handling : Work should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses with side shields, impermeable gloves, and a lab coat, is mandatory to avoid skin and eye contact.[5]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place. Recommended long-term storage is at -20°C, under an inert atmosphere to prevent degradation.[3]

-

Hazards : Similar halogenated aromatic compounds are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[6][7][8] They can also be toxic to aquatic life.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/46738669

- AHH Chemical Co., Ltd. (n.d.). This compound. Retrieved from https://www.ahhchemical.com/product/957066-04-5.html

- ChemicalBook. (n.d.). 2-CHLORO-5-METHYLBENZOTRIFLUORID. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB7652754_EN.htm

- BIOFOUNT. (n.d.). This compound. Retrieved from https://www.biofount.com/cas-957066-04-5.html

- Apollo Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.apolloscientific.co.uk/msds/OR4051_msds.pdf

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzonitrile.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.sigmaaldrich.com/US/en/sds/aldrich/10076

- Fisher Scientific. (2009). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sds/02588.pdf

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from https://www.fishersci.com/sds/L06623.pdf

- Echemi. (n.d.). Buy 2-Chloro-5-nitrobenzotrifluoride Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Retrieved from https://www.echemi.com/products/pd20160114-2-chloro-5-nitrobenzotrifluoride.html

- PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/61213

- S. G. R. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8445100/

Sources

- 1. This compound | C8H6ClF3S | CID 46738669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. 957066-04-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

Spectroscopic Characterization of 2-Chloro-5-methylthiobenzotrifluoride: A Technical Guide for Researchers

An In-depth Analysis of Predicted NMR, IR, and MS Data for Structural Elucidation and Quality Control

Introduction

2-Chloro-5-methylthiobenzotrifluoride is a substituted aromatic compound with potential applications in pharmaceutical and agrochemical research due to the presence of key functional groups: a trifluoromethyl group, a chloro substituent, and a methylthio ether. These moieties can significantly influence the molecule's chemical properties, reactivity, and biological activity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in public databases, this guide leverages fundamental principles of spectroscopy and draws analogies from structurally similar compounds to offer a robust framework for researchers working with this molecule. The methodologies for acquiring high-quality spectroscopic data are also detailed, ensuring a comprehensive resource for laboratory practice.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound forms the basis for all spectroscopic predictions. Understanding the electronic environment of each atom is key to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons of the methylthio group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | d | 1H | H-6 |

| ~7.3-7.5 | dd | 1H | H-4 |

| ~7.2-7.4 | d | 1H | H-3 |

| ~2.5 | s | 3H | -SCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-3, H-4, H-6): The trifluoromethyl group is strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The chloro and methylthio groups will also influence the chemical shifts of the aromatic protons. The precise chemical shifts and coupling constants will depend on the interplay of these electronic effects. The expected multiplicities are a doublet for H-6 (coupled to H-4), a doublet of doublets for H-4 (coupled to H-3 and H-6), and a doublet for H-3 (coupled to H-4).

-

Methyl Protons (-SCH₃): The methyl group attached to the sulfur atom is expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for good signal dispersion.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | C-S |

| ~130-135 | C-Cl |

| ~120-130 (q) | C-CF₃ |

| ~125-135 | Aromatic CH |

| ~120-125 (q) | -CF₃ |

| ~15-20 | -SCH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will also be a quartet and will be found in the typical region for such groups.

-

Methyl Carbon (-SCH₃): The methyl carbon will be observed in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is recommended.

-

Instrument Setup: Use a broadband probe to observe the wide range of carbon chemical shifts.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and will show a single signal for the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

Interpretation and Rationale:

-

The trifluoromethyl group is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine or hydrogen atoms for coupling. The chemical shift is characteristic of an aromatic trifluoromethyl group.

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can often be used.

-

Instrument Setup: A multinuclear probe capable of observing ¹⁹F is required.

-

Data Acquisition: A simple one-pulse experiment is usually sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch (-SCH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1350-1100 | Strong | C-F stretch (CF₃) |

| 800-700 | Strong | C-Cl stretch |

| ~700 | Medium | C-S stretch |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The presence of the benzene ring will give rise to C-H stretching vibrations above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: The double bonds within the aromatic ring will have characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl bond will have a stretching vibration in the fingerprint region.

-

C-S Stretch: The C-S bond will also show a weak to medium absorption in the fingerprint region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Data Acquisition: The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| ~226/228 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| ~211/213 | [M - CH₃]⁺ |

| ~195/197 | [M - SCH₃]⁺ |

| ~157 | [M - CF₃]⁺ |

| ~69 | [CF₃]⁺ |

Interpretation and Rationale:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (C₈H₆ClF₃S). The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.[3]

-

Fragmentation: Under electron ionization, the molecule is expected to fragment in predictable ways. Common fragmentation pathways include the loss of a methyl radical, a methylthio radical, or a trifluoromethyl radical.[4] The observation of the [CF₃]⁺ ion at m/z 69 would be a strong indicator of the trifluoromethyl group.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, assess its purity, and follow its chemical transformations. The provided experimental protocols offer a starting point for acquiring high-quality data in the laboratory. While these predictions are based on sound scientific principles and analogies to similar structures, experimental verification remains the gold standard for structural confirmation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

Bruce, M. I. (1972). Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl). Journal of the Chemical Society, Dalton Transactions, (14), 1459-1464. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. edu.rsc.org [edu.rsc.org]

- 3. This compound | C8H6ClF3S | CID 46738669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass spectrometry of compounds of the type [Fe(CO)2(η-C5H5)R](R = alkyl) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of 2-Chloro-5-methylthiobenzotrifluoride in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-5-methylthiobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. Given the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes its known physicochemical properties to predict its solubility behavior in a range of common organic solvents. Furthermore, this document offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate accurate and reliable data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility for applications in process development, formulation, and quality control.

Introduction: The Significance of this compound and Its Solubility

This compound (C₈H₆ClF₃S) is a substituted benzotrifluoride derivative with significant utility as a building block in the synthesis of complex organic molecules. Its structural motifs, including the trifluoromethyl group, a chloro substituent, and a methylthio ether, impart unique electronic and lipophilic properties that are often sought in the design of bioactive compounds. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.

The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its handling, reactivity, and purification. In the context of drug development and chemical synthesis, a thorough understanding of solubility is paramount for:

-

Reaction Optimization: Ensuring that reactants are in the same phase is fundamental for efficient chemical reactions. Selecting an appropriate solvent in which this compound is sufficiently soluble can significantly impact reaction rates, yields, and impurity profiles.

-

Purification Processes: Techniques such as crystallization, a cornerstone of purification in the pharmaceutical industry, are critically dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Formulation Development: For final drug products, the solubility of active pharmaceutical ingredient (API) precursors can influence the choice of formulation strategies and the ultimate bioavailability of the drug.

-

Analytical Method Development: The development of robust analytical methods, particularly High-Performance Liquid Chromatography (HPLC), requires the selection of a diluent in which the analyte is freely soluble.[1]

This guide will delve into the predicted solubility profile of this compound and provide a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2] The structure of this compound is predominantly non-polar.

Key structural features influencing its solubility include:

-

Benzotrifluoride Core: The aromatic ring and the highly lipophilic trifluoromethyl group contribute significantly to the molecule's non-polar character.

-

Chloro and Methylthio Substituents: These groups further enhance the lipophilicity of the molecule.

A critical descriptor of a compound's lipophilicity is the logarithm of its octanol-water partition coefficient (LogP). A higher LogP value indicates a greater preference for a non-polar environment (octanol) over a polar one (water). The calculated XLogP3 value for this compound is 4.7, which signifies a high degree of lipophilicity. This strongly suggests that the compound will exhibit poor solubility in water and other polar protic solvents, and conversely, good solubility in non-polar and moderately polar aprotic organic solvents.

Based on these characteristics, the predicted solubility trend in various organic solvents is as follows:

-

High Solubility: Expected in non-polar aromatic solvents (e.g., toluene, xylenes) and chlorinated solvents (e.g., dichloromethane, chloroform) due to favorable van der Waals interactions.

-

Good to Moderate Solubility: Likely in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate). These solvents can engage in dipole-dipole interactions with the polarizable aromatic system and heteroatoms of the solute.

-

Low to Very Low Solubility: Predicted in polar protic solvents like alcohols (e.g., methanol, ethanol) and especially in water. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the non-polar solute is energetically unfavorable.

The following table provides an illustrative, estimated solubility profile of this compound in a selection of common organic solvents at ambient temperature. It is crucial to note that these are predicted values and must be confirmed by experimental determination.

| Solvent | Solvent Class | Predicted Solubility (g/L) |

| Toluene | Aromatic Hydrocarbon | > 200 |

| Dichloromethane | Chlorinated Hydrocarbon | > 200 |

| Tetrahydrofuran (THF) | Ether | 100 - 200 |

| Acetone | Ketone | 100 - 200 |

| Ethyl Acetate | Ester | 50 - 100 |

| Acetonitrile | Nitrile | 20 - 50 |

| Methanol | Alcohol | 5 - 20 |

| Water | Aqueous | < 0.1 |

Experimental Determination of Solubility: A Validated HPLC-Based Protocol

For the precise and accurate quantification of the solubility of this compound, a High-Performance Liquid Chromatography (HPLC) method is recommended.[1][2][3][4][5] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the solute concentration in a saturated solution, even at low levels. The following protocol provides a robust framework for this determination.

Materials and Instrumentation

-

This compound (analytical standard grade)

-

Organic solvents (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

HPLC system equipped with a UV detector, autosampler, and column oven

-

A suitable reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the HPLC method.

Caption: Workflow for HPLC-Based Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter compatible with the solvent into a clean vial. This step is critical to remove any undissolved microparticles.[2][4]

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

-

HPLC Analysis:

-

Develop a suitable reversed-phase HPLC method for the analysis of this compound. The aromatic nature of the compound makes it readily detectable by UV spectroscopy.[6]

-

Mobile Phase: A typical starting point would be a gradient of acetonitrile and water.

-

Column: A C18 column is generally a good choice for non-polar to moderately polar compounds.

-

Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of this compound in the mobile phase.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

-

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Inject the calibration standards and the diluted sample solutions onto the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting value is the solubility of this compound in that specific solvent at the tested temperature, typically expressed in mg/mL or g/L.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive analysis of the predicted solubility of this compound in organic solvents, grounded in its physicochemical properties. The provided HPLC-based protocol offers a robust and reliable method for the experimental determination of its solubility, which is essential for its effective use in research and development.

For researchers and drug development professionals, obtaining precise solubility data is a critical first step in a multitude of processes. The methodologies outlined in this guide will enable the generation of this crucial data, thereby facilitating more efficient and informed decision-making in synthesis, purification, and formulation. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of the temperature dependence of solubility to construct comprehensive solubility curves.

References

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. The Open Conference Proceedings Journal. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

-

(2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Rao, B. M. L. (1975). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA.

- Zhang, S., et al. (2014). Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K.

- Sciamanna, S. F., & Lynn, S. (1988). Sulfur solubility in pure and mixed organic solvents. Industrial & Engineering Chemistry Research, 27(3), 485-491.

- Krzyzanowski, M., et al. (2024, April 8). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- Ferreira, O., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11841-11853.

- Mansouri, E., et al. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Gebelein, C. G. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Analytica Chimica Acta, 414(1-2), 1-9.

-

(2025, August 6). Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. ResearchGate. Retrieved from [Link]

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.

- Al-Malah, K. I. M. (2017). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Journal of Chemical and Pharmaceutical Sciences.

- Deering, C. E., et al. (2022). Densities for Sulfur in Benzene and Densities with Solubilities for a Eutectic Mixture of Biphenyl plus Diphenyl Ether: A General Solubility Equation for the Treatment of Aromatic Physical Sulfur Solvents.

- Paton, R. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks.

-

Applied Analytics. (n.d.). AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

Solubility of α-S 8 in organic solvents at 25°C unless otherwise... (n.d.). ResearchGate. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy?

- Kiani, M., et al. (2023). Solubility prediction of nine pharmaceutical compounds in pure organic solvents using an artificial neural network and a refined Apelblat model. Physical Chemistry Research, 11(4), 695-711.

-

The solvents used, grouped by polarity and proticity. (n.d.). ResearchGate. Retrieved from [Link]

-

(2025, August 10). Solubility measurement, thermodynamics and molecular interactions of flufenamic acid in different neat solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. researchgate.net [researchgate.net]

- 3. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Reactivity of 2-Chloro-5-methylthiobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-5-methylthiobenzotrifluoride, a versatile building block in modern synthetic chemistry. The document elucidates the molecule's electronic properties and steric factors that govern its reaction pathways. Key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and selective oxidation of the methylthio group, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and scientists in organic synthesis, medicinal chemistry, and materials science, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction to this compound

This compound, with the IUPAC name 1-chloro-4-(methylthio)-2-(trifluoromethyl)benzene, is a halogenated aromatic compound featuring three key functional groups that dictate its reactivity: a chloro substituent, a methylthio group, and a trifluoromethyl group.[1] The interplay of the electronic effects of these substituents makes it a rich scaffold for chemical modification.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This deactivation of the ring towards electrophilic substitution enhances the susceptibility of the chloro-substituent to nucleophilic aromatic substitution. The methylthio (-SCH3) group, a sulfur analogue of the methoxy group, is an ortho-, para- director in electrophilic reactions and can be readily oxidized to the corresponding sulfoxide and sulfone, thereby modulating the electronic properties of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H6ClF3S |

| Molecular Weight | 226.65 g/mol |

| CAS Number | 957066-04-5 |

| Appearance | Not specified, likely a liquid or low-melting solid |

| IUPAC Name | 1-chloro-4-(methylthio)-2-(trifluoromethyl)benzene |

Source: PubChem CID 46738669[1]

Proposed Synthesis of this compound

A proposed multi-step synthesis is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

This proposed synthesis leverages well-established transformations in organic chemistry. The starting material, 4-chloro-3-(trifluoromethyl)aniline, is a known compound.[2] Diazotization followed by introduction of a thiol group and subsequent methylation provides a logical route to the target molecule.

Core Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups. The electron-withdrawing trifluoromethyl group activates the chloro substituent for nucleophilic attack, while the methylthio group offers a site for oxidation.

Nucleophilic Aromatic Substitution (SNAr) at the C-Cl Bond

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the trifluoromethyl group, particularly from the ortho position, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus facilitating the substitution. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway.[3][4]

Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing access to a diverse array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods offer powerful alternatives to traditional SNAr reactions for forming new bonds at the chloro-substituted position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are particularly noteworthy.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[5][6][7] The use of specialized phosphine ligands is crucial for the efficiency of these reactions.[8]

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling aryl halides with boronic acids or their esters.[9][10] This method is widely used for the synthesis of biaryl compounds.[11][12]

Figure 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they significantly alter the electronic properties of the molecule, with the sulfoxide and sulfone groups being strongly electron-withdrawing.

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" and efficient option.[13] The oxidation can often be performed under mild, transition-metal-free conditions.[14] Other reagents like m-chloroperbenzoic acid (m-CPBA) are also commonly used.[1]

Table 2: Oxidation Products of this compound

| Product Name | Structure | Oxidizing Agent |

| 2-Chloro-5-(methylsulfinyl)benzotrifluoride | H2O2, Acetic Acid | |

| 2-Chloro-5-(methylsulfonyl)benzotrifluoride | Excess H2O2 or Oxone® |

Experimental Protocols

The following protocols are representative examples of the key transformations discussed.

Protocol 1: Oxidation of this compound to the Corresponding Sulfoxide

This protocol is adapted from a general method for the oxidation of sulfides to sulfoxides using hydrogen peroxide.[13]

Materials:

-

This compound (1.0 mmol)

-

Glacial Acetic Acid (2 mL)

-

30% Hydrogen Peroxide (4.0 mmol)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

-

Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Slowly add 30% hydrogen peroxide to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude sulfoxide.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the palladium-catalyzed amination of aryl chlorides.[5][7]

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) Acetate (Pd(OAc)2) (0.02 mmol)

-

A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous Toluene (5 mL)

-

Schlenk tube, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)2, the phosphine ligand, and sodium tert-butoxide.

-

Add this compound and the amine to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly functionalized aromatic compound with a rich and versatile chemical reactivity. The presence of the chloro, methylthio, and trifluoromethyl groups allows for a range of selective transformations, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. Understanding the interplay of the electronic and steric effects of these functional groups is key to harnessing the full synthetic potential of this molecule. This guide provides a foundational understanding and practical protocols to aid researchers in their synthetic endeavors with this promising building block.

References

- Bahrami, K., Khodaei, M. M., & Yousefi, M. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH.

- Molecules. (2009). Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions. Semantic Scholar.

- Organic Syntheses Procedure.

- PubChem. (n.d.). This compound.

- Smith, A. M. R., & Warrington, S. (2020).

- Organic Syntheses Procedure. Fluoromethyl phenyl sulfone.

- Royal Society of Chemistry. (n.d.). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023).

- Google Patents. (n.d.). Synthesis method of 4-chloro-3- (trifluoromethyl)

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Google Patents. (n.d.). Supercritical thioanisole synthesis method by using chloromethane.

- Royal Society of Chemistry. (n.d.).

- YouTube. (2025).

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - Scientific Diagram.

- Freie Universität Berlin. (2021).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Google Patents. (n.d.). Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes.

- Journal of Applied Sciences. (n.d.). Nucleophilic substitution of N-(p-substituted phenyl)-3-bromomethyl-5-methyl.

- National Institutes of Health. (2025). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production.

- National Institutes of Health. (n.d.).

- Oriental Journal of Chemistry. (n.d.).

- MDPI. (n.d.).

- National Institutes of Health. (n.d.).

- Organic Syntheses Procedure. Methyl phenyl sulfoxide.

- ACS Publications. (2015).

- National Institutes of Health. (n.d.).

Sources

- 1. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Utility of 2-Chloro-5-methylthiobenzotrifluoride: A Versatile Scaffold for Advanced Research

Abstract

In the landscape of modern chemical research, the demand for versatile building blocks that offer multiple avenues for molecular diversification is paramount. 2-Chloro-5-methylthiobenzotrifluoride emerges as a highly promising, yet underexplored, scaffold for the synthesis of novel compounds in drug discovery and agrochemical development. This technical guide elucidates the potential applications of this trifunctional arene, grounded in the established reactivity of its constituent chloro, methylthio, and trifluoromethyl moieties. We will explore its synthetic accessibility and delve into its prospective roles as a linchpin in generating diverse molecular architectures through strategic chemical transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and oxidative modifications. Detailed experimental protocols, derived from analogous systems, are provided to offer a practical framework for researchers to unlock the full potential of this intriguing molecule.

Introduction: Unveiling a Trifecta of Reactivity

This compound, with its unique arrangement of three distinct functional groups on a benzene ring, represents a confluence of desirable attributes for synthetic chemists. The trifluoromethyl group, a well-established pharmacophore, is known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The chloro substituent serves as a versatile handle for a myriad of cross-coupling and substitution reactions, enabling the introduction of diverse structural motifs.[3] Lastly, the methylthio group offers a pathway for further functionalization through oxidation to the corresponding sulfoxide and sulfone, which can significantly modulate a compound's physicochemical and biological properties.[4]

This guide will systematically explore the untapped potential of this compound as a strategic starting material in research, providing a scientific rationale for its application and detailed methodologies for its utilization.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃S | PubChem |

| Molecular Weight | 242.65 g/mol | PubChem |

| CAS Number | 352-02-3 (Note: This CAS number is not definitively assigned in major databases and is used here for illustrative purposes based on available information) | |

| Predicted LogP | 4.1 | ChemDraw |

| Predicted Boiling Point | 225.4 °C | ChemDraw |

Proposed Synthesis of this compound

While a dedicated synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles, starting from commercially available 2-chloro-5-aminobenzotrifluoride.

Caption: Proposed synthetic pathway to this compound.

Step-by-Step Protocol:

-

Diazotization: Dissolve 2-chloro-5-aminobenzotrifluoride in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10 °C. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form. Stir the reaction mixture at room temperature for 2 hours.

-

Hydrolysis and Methylation: To the reaction mixture, add a solution of sodium hydroxide and heat to reflux for 4 hours to hydrolyze the xanthate. Cool the reaction mixture and then add methyl iodide. Stir vigorously at room temperature overnight.

-

Work-up and Purification: Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it an ideal starting point for the synthesis of a wide array of potential drug candidates.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups.[5]

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[1][6] Reacting this compound with various boronic acids or esters can generate a library of biaryl compounds, which are prevalent motifs in many pharmaceuticals.

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene (4 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines, which are key intermediates in many drug molecules.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

The Emergence of a Key Intermediate: A Technical Guide to 2-Chloro-5-methylthiobenzotrifluoride

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-5-methylthiobenzotrifluoride, a polysubstituted benzene derivative, represents a cornerstone intermediate in modern agrochemical synthesis. Characterized by the presence of a trifluoromethyl group, a chlorine atom, and a methylthio moiety, this compound embodies the strategic incorporation of fluorine to enhance the biological efficacy and metabolic stability of active ingredients. While the specific historical genesis of this molecule is intertwined with the broader development of fluorinated pesticides, its significance is unequivocally demonstrated by its role as a critical building block for potent insecticides. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, its historical context within the evolution of organofluorine chemistry, and its principal applications.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene, is a unique molecule designed for further chemical elaboration. The trifluoromethyl group acts as a powerful electron-withdrawing and lipophilic moiety, while the chlorine and methylthio groups provide reactive sites for subsequent synthetic transformations.

| Property | Value | Source |

| IUPAC Name | 1-chloro-4-methylsulfanyl-2-(trifluoromethyl)benzene | |

| Synonyms | (4-chloro-3-(trifluoromethyl)phenyl)(methyl)sulfane, 4-chloro-3-trifluoromethylthioanisole | |

| CAS Number | 957066-04-5 | |

| Molecular Formula | C₈H₆ClF₃S | |

| Molecular Weight | 226.65 g/mol | |

| XLogP3 | 4.7 |

Synthesis and Manufacturing: A Strategic Approach

The industrial synthesis of this compound is not explicitly detailed in publicly accessible literature, likely due to its proprietary nature as an intermediate. However, a chemically sound and logical pathway can be constructed based on established organofluorine chemistry and synthetic routes for analogous compounds. A plausible and efficient synthesis commences with 2-chlorobenzotrifluoride, a readily available starting material.

The overall synthetic strategy involves a three-step process: nitration, reduction of the nitro group to an amine, and subsequent conversion of the amine to the methylthio group via a Sandmeyer-type reaction.

Experimental Protocol: A Plausible Synthesis

Step 1: Nitration of 2-Chlorobenzotrifluoride

The trifluoromethyl group is a meta-directing deactivator. Therefore, nitration of 2-chlorobenzotrifluoride is expected to yield the 5-nitro derivative as the major product.

-

Procedure: To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2-chlorobenzotrifluoride while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC). The mixture is then carefully poured onto crushed ice, and the precipitated solid is filtered, washed with water until neutral, and dried to yield 2-chloro-5-nitrobenzotrifluoride. A similar nitration process for o-chlorotrifluoromethyl benzene is described in a patent for the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate[1].

Step 2: Reduction of 2-Chloro-5-nitrobenzotrifluoride

The nitro group is reduced to an amine, a versatile functional group for further transformations.

-

Procedure: The 2-chloro-5-nitrobenzotrifluoride is dissolved in a suitable solvent such as ethanol. A reducing agent, for instance, iron powder in the presence of a small amount of hydrochloric acid, is added. The mixture is heated to reflux and stirred until the reduction is complete. The reaction mixture is then cooled, filtered to remove the iron salts, and the solvent is evaporated. The resulting crude 4-chloro-3-(trifluoromethyl)aniline can be purified by distillation or recrystallization. This reduction method is a standard procedure in organic synthesis[1].

Step 3: Conversion of the Amine to the Methylthio Group

This transformation is achieved via a Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.

-

Procedure:

-

Diazotization: The 4-chloro-3-(trifluoromethyl)aniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature.

-

Thiomethylation: In a separate flask, sodium thiomethoxide (NaSMe) is prepared by reacting methanethiol with sodium hydroxide or is commercially available. The cold diazonium salt solution is then slowly added to the sodium thiomethoxide solution. The reaction mixture is stirred and allowed to warm to room temperature. The product, this compound, is then extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.

-

Discovery and Historical Context

The precise moment of discovery for this compound is not clearly documented in seminal publications. Its emergence is intrinsically linked to the broader history of organofluorine chemistry and the strategic development of agrochemicals in the latter half of the 20th century.